4-{[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]sulfonyl}benzonitrile
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Overview
Description
4-{[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]sulfonyl}benzonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzodiazole ring, an azetidine ring, and a benzonitrile group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]sulfonyl}benzonitrile typically involves multiple steps, starting with the preparation of the benzodiazole and azetidine intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include sulfonyl chlorides and nitriles, with catalysts such as palladium or copper to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-{[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]sulfonyl}benzonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound’s unique structure may allow it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.
Industry: It could be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which 4-{[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]sulfonyl}benzonitrile exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, making the compound useful for studying and potentially treating various conditions.
Comparison with Similar Compounds
Similar Compounds
4-{[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]sulfonyl}benzonitrile: shares similarities with other benzodiazole and azetidine derivatives, which also feature these ring structures.
Benzodiazole derivatives: Known for their applications in medicinal chemistry, particularly as antimicrobial and anticancer agents.
Azetidine derivatives: Often used in the synthesis of pharmaceuticals due to their unique ring structure and reactivity.
Uniqueness
What sets this compound apart is its combination of these two ring systems with a sulfonyl and benzonitrile group, providing a unique set of chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]sulfonylbenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S/c21-11-14-5-9-17(10-6-14)27(25,26)23-12-16(13-23)24-19-4-2-1-3-18(19)22-20(24)15-7-8-15/h1-6,9-10,15-16H,7-8,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUCJPVKFGYOPIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3N2C4CN(C4)S(=O)(=O)C5=CC=C(C=C5)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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